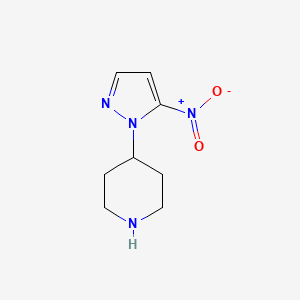4-(5-Nitro-1H-pyrazol-1-yl)piperidine
CAS No.:
Cat. No.: VC16518915
Molecular Formula: C8H12N4O2
Molecular Weight: 196.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H12N4O2 |
|---|---|
| Molecular Weight | 196.21 g/mol |
| IUPAC Name | 4-(5-nitropyrazol-1-yl)piperidine |
| Standard InChI | InChI=1S/C8H12N4O2/c13-12(14)8-3-6-10-11(8)7-1-4-9-5-2-7/h3,6-7,9H,1-2,4-5H2 |
| Standard InChI Key | XODZYLXXOALDBY-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1N2C(=CC=N2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(5-Nitro-1H-pyrazol-1-yl)piperidine consists of a six-membered piperidine ring (C₅H₁₁N) linked to a five-membered pyrazole ring (C₃H₃N₂O₂) via a nitrogen atom at the 1-position of the pyrazole. The nitro group (-NO₂) occupies the 5-position of the pyrazole, introducing electron-withdrawing effects that influence reactivity . The molecular formula is C₈H₁₂N₄O₂, with a molar mass of 210.23 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2092337-63-6 | |
| Molecular Formula | C₈H₁₂N₄O₂ | |
| Molar Mass | 210.23 g/mol | |
| XLogP3 | 1.2 (estimated) | |
| Hydrogen Bond Donors | 1 (piperidine NH) | |
| Hydrogen Bond Acceptors | 5 (pyrazole N, nitro O) |
Synthetic Routes and Optimization
Nucleophilic Substitution
The most common synthesis involves reacting 5-nitro-1H-pyrazole with piperidine under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the pyrazole, enabling nucleophilic attack by piperidine’s secondary amine . This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, yielding 40–60% crude product. Purification via column chromatography or recrystallization enhances purity .
Alternative Methodologies
Recent advances in piperidine synthesis, such as palladium-catalyzed hydrogenation of pyridines , could adapt to this compound. For example, hydrogenating a nitro-substituted pyridylpiperidine precursor might offer higher stereoselectivity, though this remains untested for 4-(5-Nitro-1H-pyrazol-1-yl)piperidine .
Table 2: Comparative Synthetic Approaches
| Method | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|
| Nucleophilic substitution | 40–60 | 90–95 | Requires harsh bases |
| Catalytic hydrogenation | N/A | N/A | Untested for this compound |
Applications in Pharmaceutical Research
Drug Discovery
Piperidine derivatives are pivotal in CNS therapeutics, antimicrobials, and analgesics . The nitro group in 4-(5-Nitro-1H-pyrazol-1-yl)piperidine enhances binding to nitroreductase enzymes, making it a candidate for prodrug development . For instance, nitro-aromatic compounds are often leveraged in hypoxia-targeted cancer therapies due to selective reduction in low-oxygen environments .
Ligand Design
The compound’s dual heterocyclic structure allows coordination to transition metals. Computational studies suggest its potential as a ligand for Cu(II) or Fe(III) in catalytic systems, though experimental validation is pending .
| Hazard | Precautionary Statement |
|---|---|
| Oral toxicity | Avoid ingestion; use PPE |
| Skin irritation | Wear gloves and lab coat |
| Eye exposure | Use safety goggles |
Environmental Impact
Comparative Analysis with Analogues
Structural Analogues
-
4-(4-Methyl-1H-pyrazol-1-yl)piperidine (CAS: 1211520-55-6): Lacks the nitro group, reducing electrophilicity but improving metabolic stability.
-
4-[(5-Nitro-1H-pyrazol-1-yl)methyl]piperidine hydrochloride (CAS: 2503202-87-5): Enhanced water solubility due to the hydrochloride salt .
Reactivity Trends
The nitro group in 4-(5-Nitro-1H-pyrazol-1-yl)piperidine facilitates electrophilic aromatic substitution at the pyrazole’s 3-position, whereas methyl analogues undergo oxidation to ketones .
Future Directions
Further research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume